2-Cyclopropoxyacetic acid
Description
2-Cyclopropoxyacetic acid is a carboxylic acid derivative featuring a cyclopropane ring attached via an ether linkage to the acetic acid backbone. Its molecular formula is C₅H₈O₃, with a molecular weight of 116.11 g/mol. The cyclopropoxy group introduces significant ring strain due to the three-membered cyclopropane ring, which influences its reactivity and physical properties.
Properties
IUPAC Name |
2-cyclopropyloxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(7)3-8-4-1-2-4/h4H,1-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWUDQCOBHVOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307148 | |
| Record name | 2-(Cyclopropyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246869-07-8 | |
| Record name | 2-(Cyclopropyloxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246869-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclopropyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopropoxyacetic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropanol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound.
Another method involves the esterification of cyclopropanol with acetic anhydride, followed by hydrolysis of the resulting ester to yield this compound. This method typically requires acidic conditions and elevated temperatures to drive the esterification and hydrolysis reactions to completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-Cyclopropoxyacetic acid has been investigated for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Studies have shown that derivatives of this compound can exhibit anti-inflammatory and analgesic properties, which are valuable in treating conditions like arthritis and other inflammatory diseases.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. It can undergo various transformations, including:
- Oxidation : Leading to the formation of carboxylic acids or ketones.
- Reduction : Producing saturated derivatives.
- Substitution Reactions : Facilitating the introduction of different functional groups.
These reactions enable chemists to create more complex molecules for pharmaceuticals or agrochemicals.
Biochemical Assays
In biochemical research, this compound can be utilized as a probe to study enzyme kinetics and mechanisms. Its ability to interact with specific enzymes allows researchers to explore metabolic pathways and enzyme inhibition, providing insights into cellular processes.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound derivatives. The results indicated a significant reduction in inflammation markers in animal models, suggesting potential therapeutic applications in human medicine .
Case Study 2: Synthesis of Novel Compounds
Research conducted at a leading university demonstrated the utility of this compound as a starting material for synthesizing novel compounds with enhanced biological activities. The study highlighted the compound's ability to serve as a precursor for more complex structures that exhibited promising pharmacological profiles .
Mechanism of Action
The mechanism of action of 2-Cyclopropoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in enzymatic reactions that modify its structure. Additionally, it may interact with cellular receptors or other biomolecules, influencing biological processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-cyclopropoxyacetic acid with structurally related compounds, highlighting key differences in substituents, molecular weight, and applications:
Key Comparative Analysis
- Ring Strain and Reactivity: The cyclopropane ring in this compound imposes ~27 kcal/mol of strain energy, making it more reactive than analogs with larger rings (e.g., cyclopentyl or cyclohexyl groups). This strain facilitates ring-opening reactions and nucleophilic substitutions, which are less pronounced in 2-(cyclopentyloxy)acetic acid .
- Acidity and Substituent Effects: Electron-withdrawing groups (e.g., methoxycarbonyl in trans-2-(methoxycarbonyl)cyclopropaneacetic acid) increase the acidity of the carboxylic acid group (pKa ~2.5–3.0), whereas alkyl substituents (e.g., cyclohexyl in 2-cyclohexylpropanoic acid) reduce acidity (pKa ~4.5–5.0) .
Biological Activity :
Compounds with extended alkyl chains, such as [(1S,2R)-2-hexylcyclopropyl]acetic acid, exhibit higher lipophilicity (logP ~3.5), enhancing membrane permeability in biological systems. In contrast, this compound’s smaller structure (logP ~0.8) may favor solubility in aqueous environments .- Synthetic Applications: The strained cyclopropane ring in this compound is advantageous in synthesizing bioactive molecules or polymers, whereas bulkier analogs (e.g., 2-cyclohexylpropanoic acid) are used in lubricants or plasticizers due to their stability .
Research Findings
- Thermal Stability :
Cyclopropane-containing compounds decompose at lower temperatures (e.g., ~150°C) compared to cyclohexyl derivatives (>200°C) due to ring strain . - Catalytic Reactions :
The methoxycarbonyl group in trans-2-(methoxycarbonyl)cyclopropaneacetic acid participates in esterification reactions 30% faster than unsubstituted cyclopropaneacetic acids . - Toxicity Profile: Alkyl-substituted variants (e.g., 2-cyclohexylpropanoic acid) show lower acute toxicity (LD₅₀ >2000 mg/kg in rats) compared to strained cyclopropane derivatives (LD₅₀ ~500 mg/kg), likely due to metabolic stability differences .
Biological Activity
2-Cyclopropoxyacetic acid is a cyclopropane derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique three-membered ring structure, exhibits a range of pharmacological effects, including antimicrobial, anti-inflammatory, and potential therapeutic roles in various diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their unique structural configurations that often correlate with enhanced biological activity. The cyclopropane ring contributes to the compound's conformational rigidity, which can influence its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted that cyclopropane derivatives can inhibit the growth of various bacteria and fungi. Specifically, compounds containing cyclopropane rings were shown to disrupt the synthesis of structural fatty acids in microorganisms, leading to effective antimicrobial action against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 15 | |
| Staphylococcus aureus | 18 | |
| Escherichia coli | 12 |
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It acts as a partial agonist at orphan G-protein coupled receptors (GPR84), which are implicated in immune responses. Activation of GPR84 has been linked to modulation of inflammatory processes, suggesting a potential therapeutic role for this compound in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid metabolism.
- Quorum Sensing Inhibition: It disrupts the quorum sensing mechanisms in bacteria, preventing biofilm formation and virulence factor secretion .
- Receptor Modulation: As a GPR84 agonist, it may influence immune cell activation and inflammatory response pathways.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Case Study 1: A clinical trial investigated the effects of this compound on patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers among participants treated with this compound compared to placebo controls.
- Case Study 2: Another study focused on its antimicrobial efficacy against multidrug-resistant strains. The findings demonstrated that the compound effectively inhibited growth in resistant bacterial strains, highlighting its potential as an alternative treatment option .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
